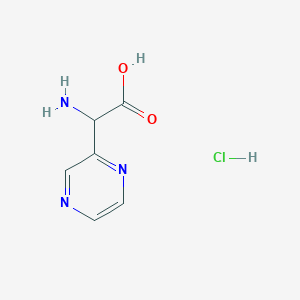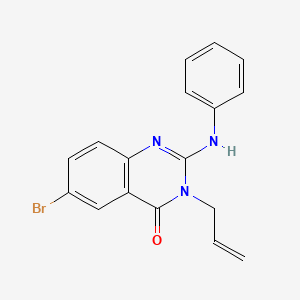
3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and allyl bromide.
Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction, often involving the use of a base and a suitable solvent.
Phenylamino Substitution: The phenylamino group is introduced through a substitution reaction, typically using aniline or a substituted aniline derivative.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted quinazoline derivatives.
科学的研究の応用
3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one may have various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
3-Allyl-6-chloro-2-(phenylamino)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.
3-Allyl-6-fluoro-2-(phenylamino)quinazolin-4(3H)-one: Similar structure with a fluorine atom instead of bromine.
3-Allyl-6-iodo-2-(phenylamino)quinazolin-4(3H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one may impart unique chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interactions with biological targets and its overall stability.
特性
分子式 |
C17H14BrN3O |
|---|---|
分子量 |
356.2 g/mol |
IUPAC名 |
2-anilino-6-bromo-3-prop-2-enylquinazolin-4-one |
InChI |
InChI=1S/C17H14BrN3O/c1-2-10-21-16(22)14-11-12(18)8-9-15(14)20-17(21)19-13-6-4-3-5-7-13/h2-9,11H,1,10H2,(H,19,20) |
InChIキー |
FURDNWMHZBETDH-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=O)C2=C(C=CC(=C2)Br)N=C1NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)

![6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13104112.png)
![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)
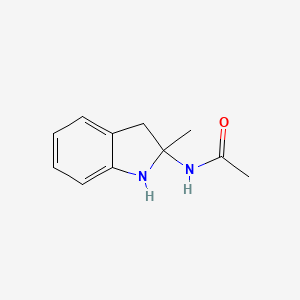

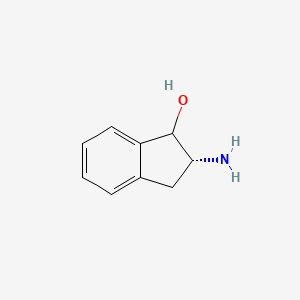
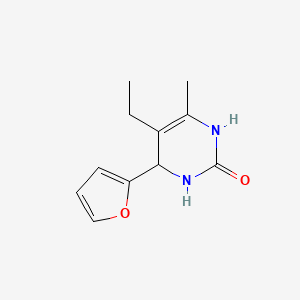
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)

